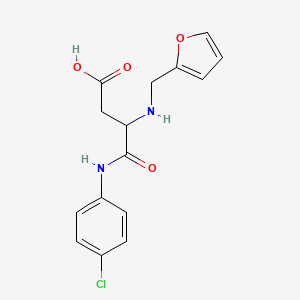

N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine

Description

N-(4-Chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine is a synthetic asparagine derivative featuring a 4-chlorophenyl group and a furan-2-ylmethyl substituent. The 4-chlorophenyl moiety is a common structural motif in agrochemicals and pharmaceuticals due to its electronic and steric properties, which enhance binding to biological targets . The furan ring, a heterocyclic oxygen-containing group, may contribute to π-π interactions or hydrogen bonding, influencing bioavailability and target affinity.

Properties

IUPAC Name |

4-(4-chloroanilino)-3-(furan-2-ylmethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4/c16-10-3-5-11(6-4-10)18-15(21)13(8-14(19)20)17-9-12-2-1-7-22-12/h1-7,13,17H,8-9H2,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZZEUFDIYMTON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(CC(=O)O)C(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine typically involves multi-step organic reactions. One common approach is to start with 4-chlorobenzoic acid, which undergoes esterification with methanol, followed by hydrazination, salt formation, and cyclization to form intermediate compounds. These intermediates are then further reacted with furan derivatives under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using biomass-derived furan compounds, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include furanones, phenyl derivatives, and substituted chlorophenyl compounds .

Scientific Research Applications

N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Example Compounds :

- N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2)

- 3-Amino-N-(4-Chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3)

Key Findings :

- Both compounds demonstrated higher insecticidal activity against cowpea aphid (Aphis craccivora) than the commercial insecticide acetamiprid .

- The pyridine/thienopyridine cores, combined with styryl and chlorophenyl groups, likely enhance π-stacking and hydrophobic interactions with insect nervous system targets.

Comparison with Target Compound :

- However, the furan group could compensate by forming hydrogen bonds with target proteins.

Antioxidant Hydroxamic Acids (Chlorophenyl-Containing)

Example Compounds :

- N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8)

- N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (Compound 10)

Key Findings :

Comparison with Target Compound :

- However, the asparagine amide bond and furan oxygen could still participate in mild radical scavenging.

Halogen-Substituted Enzyme Inhibitors (Maleimide Derivatives)

Example Compounds :

- N-(4-Fluorophenyl)maleimide (IC50 = 5.18 µM)

- N-(4-Iodophenyl)maleimide (IC50 = 4.34 µM)

Key Findings :

- Halogen size (F, Cl, Br, I) on the phenyl ring had minimal impact on monoacylglycerol lipase (MGL) inhibition, with IC50 values ranging narrowly (4.34–7.24 µM) .

- The maleimide core’s electrophilic α,β-unsaturated carbonyl group is likely the primary driver of enzyme inhibition.

Comparison with Target Compound :

- The target compound’s 4-chlorophenyl group may similarly contribute to hydrophobic binding pockets in enzymes, but the asparagine backbone lacks the electrophilic reactivity of maleimides, likely reducing inhibitory potency.

Agrochemicals with Chlorophenyl Motifs

Example Compounds :

- Cyproconazole (Triazole fungicide)

- Flutriafol (Triazole fungicide)

Key Findings :

Comparison with Target Compound :

- While the target compound shares the 4-chlorophenyl group, its asparagine-furan structure diverges from triazoles, suggesting distinct mechanisms. The furan may mimic triazole heterocycles in binding but lacks the nitrogen-rich profile necessary for metal coordination in CYP51 inhibition.

Biological Activity

N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine is a compound that has garnered interest in biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H15ClN2O4

- Molecular Weight : 318.74 g/mol

- CAS Number : 1022917-31-2

The biological activity of N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine is primarily attributed to its interaction with various biological targets. The compound is believed to exhibit activity through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cell proliferation and survival.

- Receptor Modulation : The compound could interact with cellular receptors, modulating signaling pathways that influence cell growth and apoptosis.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds in the same class. For instance, derivatives containing the 4-chlorophenyl moiety have shown significant antimicrobial effects against various pathogens. The antimicrobial activity can be quantified using the Minimum Inhibitory Concentration (MIC) method, which measures the lowest concentration of a compound that inhibits microbial growth.

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| Compound A | 8 | E. coli |

| Compound B | 16 | S. aureus |

| N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine | TBD | TBD |

Anticancer Activity

The anticancer potential of N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine has been investigated through various assays, including the MTT assay, which assesses cell viability and proliferation in cancer cell lines.

In vitro studies have indicated that compounds with similar structures exhibit cytotoxicity against several cancer cell lines, such as HCT116 (colon cancer) and MCF7 (breast cancer). The IC50 values for these compounds are crucial for determining their efficacy.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound C | 5.0 | HCT116 |

| Compound D | 10.0 | MCF7 |

| N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine | TBD | TBD |

Case Studies

- In Vivo Studies : A study conducted on animal models demonstrated that derivatives of N-(4-chlorophenyl) compounds could significantly reduce tumor size when administered at specific dosages, indicating their potential as anticancer agents.

- Molecular Docking Studies : Computational studies have shown promising binding affinities of N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine to target proteins involved in cancer progression and inflammation pathways, suggesting a mechanism for its therapeutic effects.

Q & A

Q. What are the established synthetic routes for N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-α-asparagine, and what key intermediates are involved?

The compound can be synthesized via alkylation of 4-chloroaniline with furfural derivatives, followed by benzoylation or amidation steps. For example, a structurally analogous compound, 2,4-Dichloro-N-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzamide, was prepared by alkylating 4-chloroaniline with furfural, followed by benzoylation using 2,4-dichlorobenzoyl chloride . Key intermediates include the furan-2-ylmethylamine derivative and chlorophenyl-substituted precursors. Purification typically involves flash chromatography (e.g., hexane:dichloromethane 10:7) .

Q. How is the structural identity of this compound validated in academic research?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. For example, NMR (300 MHz, CDCl) of similar compounds shows characteristic peaks for furan protons (δ 6.28–7.37 ppm), chlorophenyl aromatic protons (δ 7.06–7.22 ppm), and methylene bridges (δ 5.04 ppm) . High-resolution mass spectrometry (HRMS) or ESI-MS (e.g., m/z 381.0 [M+H]) confirms molecular weight . X-ray crystallography using programs like SHELXL (for small-molecule refinement) can resolve ambiguities in stereochemistry .

Q. What solubility data are available for this compound, and how do structural features influence solubility?

While direct solubility data for this compound are limited, analogs such as N-(4-chlorophenyl)-N,N-dimethylurea exhibit solubility trends influenced by halogenation and substituent polarity. The chlorophenyl group reduces aqueous solubility, while the furan moiety may enhance solubility in polar aprotic solvents (e.g., DMSO or DMF). Solubility can be experimentally determined via shake-flask methods with HPLC validation .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking (using AutoDock or Schrödinger Suite) evaluates binding affinities to targets like enzymes or receptors. For example, sulfonamide analogs with chlorophenyl groups show enhanced binding to Trypanosoma brucei inhibitors, suggesting similar strategies for this compound .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

Discrepancies in crystallographic data (e.g., twinning or disorder) require iterative refinement using SHELXL. For high-resolution data, independent atom model (IAM) refinements are preferred. For twinned crystals, twin law determination (e.g., using CELL_NOW) and HKLF 5 format in SHELXL improve accuracy. Validation tools like PLATON check for missed symmetry and hydrogen bonding consistency .

Q. How do researchers assess the compound’s biological activity, and what assays are methodologically robust?

- Enzyme inhibition : Dose-response curves (IC) using fluorogenic substrates or colorimetric assays (e.g., pNPP for phosphatases).

- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria or protozoa (e.g., Trypanosoma brucei) .

- Cytotoxicity : MTT assays on mammalian cell lines to determine selectivity indices.

Q. What experimental approaches address discrepancies in synthetic yields or purity?

- Yield optimization : Varying reaction conditions (e.g., solvent polarity, temperature) during alkylation/benzoylation steps.

- Purity analysis : UPLC-MS with charged aerosol detection (CAD) identifies byproducts. For example, residual furfural in alkylation can form Schiff bases, detectable via NMR (δ 8.3–8.5 ppm) .

- Scale-up challenges : Switch from flash chromatography to recrystallization (e.g., using ethyl acetate/hexane) for higher purity .

Methodological Notes

- Data reproducibility : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with PubChem/Cambridge Structural Database entries.

- Ethical considerations : Adhere to OECD guidelines for biological testing to ensure reproducibility and minimize animal use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.